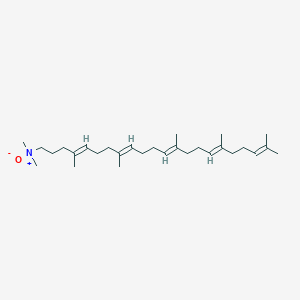
2-Aza-2,3-dihydrosqualene N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is a complex organic compound characterized by its multiple conjugated double bonds and a terminal amine oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide typically involves multi-step organic reactions. The process begins with the preparation of the docosa-pentaene backbone, followed by the introduction of methyl groups at specific positions. The final step involves the oxidation of the amine group to form the amine oxide. Common reagents used in these reactions include organometallic catalysts, oxidizing agents like hydrogen peroxide, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide undergoes various chemical reactions, including:
Oxidation: The amine group can be further oxidized to form nitro compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro-docosa-pentaenes, fully saturated docosa-alkanes, and halogenated derivatives .
科学的研究の応用
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-aza-2,3-dihydrosqualene N-oxide exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, azasqualenes have been shown to inhibit 2,3-oxidosqualene cyclase (OSC), an enzyme critical in cholesterol biosynthesis and cancer progression:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Inhibits OSC | |
| Other azasqualenes | Induce apoptosis in cancer cells |
2. Antiviral Properties
The antiviral potential of this compound has also been explored. Its ability to disrupt viral replication mechanisms makes it a candidate for further investigation against viruses like HIV:
Biochemical Applications
1. Enzyme Inhibition
As mentioned earlier, this compound acts as an inhibitor of OSC. This inhibition can lead to reduced cholesterol levels and potential therapeutic effects in hypercholesterolemia:
| Enzyme | Inhibition Type | Result |
|---|---|---|
| OSC | Competitive | Reduced cholesterol synthesis |
2. Nitric Oxide Generation
Research indicates that derivatives of azasqualenes can act as nitric oxide (NO) donors in biological systems. NO plays a crucial role in various physiological processes including vasodilation and neurotransmission:
| Compound | Application | Reference |
|---|---|---|
| R(2)NN(O)NO | NO donor for biomedical research |
Material Science Applications
1. Polymer Chemistry
The structural features of this compound allow it to be utilized as a monomer or additive in polymer chemistry. Its incorporation can enhance the mechanical properties and thermal stability of polymers:
Case Studies
Case Study 1: Anticancer Research
A study conducted on various azasqualenes demonstrated their effectiveness against breast cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell growth. Results showed a significant reduction in cell viability at micromolar concentrations.
Case Study 2: Antiviral Activity Against HIV
In vitro studies highlighted the efficacy of this compound in disrupting the assembly of HIV nucleocapsid proteins. This disruption was linked to the compound's ability to interact with zinc fingers within the proteins, suggesting a pathway for drug development against HIV.
作用機序
The mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron transfer processes, while the amine oxide group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate various biochemical pathways .
類似化合物との比較
Similar Compounds
- (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine
- (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine nitro
- (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine halide
Uniqueness
The uniqueness of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide lies in its amine oxide group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity compared to its analogs .
特性
CAS番号 |
100692-38-4 |
|---|---|
分子式 |
C29H51NO |
分子量 |
429.7 g/mol |
IUPAC名 |
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide |
InChI |
InChI=1S/C29H51NO/c1-25(2)15-11-18-28(5)21-12-19-26(3)16-9-10-17-27(4)20-13-22-29(6)23-14-24-30(7,8)31/h15-17,21-22H,9-14,18-20,23-24H2,1-8H3/b26-16+,27-17+,28-21+,29-22+ |
InChIキー |
GPJDIHDLTQEECK-GUUMBNHASA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC[N+](C)(C)[O-])/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C |
同義語 |
2-aza-2,3-dihydrosqualene N-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















